molecular formula C11H9NO2 B15311936 8-Methylisoquinoline-3-carboxylic acid

8-Methylisoquinoline-3-carboxylic acid

Cat. No.: B15311936
M. Wt: 187.19 g/mol
InChI Key: RODWJFAJHPYDDH-UHFFFAOYSA-N
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Description

8-Methylisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a carboxylic acid group at the 3-position and a methyl group at the 8-position of the isoquinoline ring, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, can be adapted to produce isoquinoline derivatives . Additionally, transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions have been employed to construct the isoquinoline scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and substituted isoquinolines .

Scientific Research Applications

8-Methylisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

    Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.

    Isoquinoline: The parent compound of 8-Methylisoquinoline-3-carboxylic acid, lacking the methyl and carboxylic acid groups.

    Methyl isoquinoline-3-carboxylate: A closely related ester derivative.

Uniqueness: this compound is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-10(11(13)14)12-6-9(7)8/h2-6H,1H3,(H,13,14)

InChI Key

RODWJFAJHPYDDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=CC2=CC=C1)C(=O)O

Origin of Product

United States

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